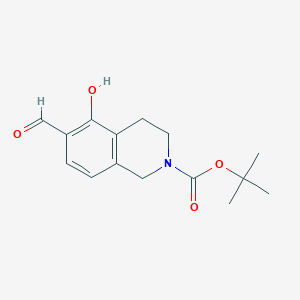

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2, a formyl (-CHO) substituent at position 6, and a hydroxyl (-OH) group at position 5. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functional groups, which enable diverse reactivity for further derivatization. The formyl group facilitates nucleophilic addition or condensation reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

tert-butyl 6-formyl-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-12-10(8-16)4-5-11(9-17)13(12)18/h4-5,9,18H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAJBUWFKPWQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the isoquinoline core, followed by functional group modifications.

Formation of Isoquinoline Core: The Pictet-Spengler reaction is often employed, where an aromatic aldehyde reacts with an amine to form the isoquinoline skeleton.

Functional Group Modifications: Subsequent steps involve the introduction of the tert-butyl ester, formyl, and hydroxy groups. These steps may include

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or hydrogen peroxide.

Reduction: NaBH4, LiAlH4.

Substitution: Acidic or basic hydrolysis using HCl or NaOH.

Major Products

Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

Reduction: Conversion of the formyl group to a primary alcohol.

Substitution: Conversion of the tert-butyl ester to a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives are known for their activity against various diseases, including cancer, cardiovascular diseases, and neurological disorders. This compound’s unique structure may offer new therapeutic avenues.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its interaction with biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related tert-butyl-protected dihydroisoquinoline derivatives, which differ in substituent type, position, and functional group reactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs

Reactivity and Functional Group Implications

- Formyl vs. Hydroxymethyl (622867-52-1): The target’s formyl group is more electrophilic than hydroxymethyl, enabling direct participation in Schiff base formation or aldol condensation without requiring oxidation steps .

- Hydroxyl (216064-48-1) vs. Amino (201150-73-4): The 5-hydroxy analog (CAS 216064-48-1) is less nucleophilic than the 5-amino derivative (CAS 201150-73-4), limiting its utility in amide bond formation but enhancing hydrogen-bonding interactions in crystal engineering .

Biological Activity

tert-Butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the class of functionalized dihydroisoquinolines. Its unique structural features, including a formyl group at position 6 and a hydroxyl group at position 5, contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 277.31 g/mol. The compound features several functional groups that are crucial for its biological activity:

| Functional Group | Position | Significance |

|---|---|---|

| Formyl | 6 | Potentially reactive in metabolic processes |

| Hydroxyl | 5 | Increases solubility and may enhance biological interactions |

| tert-Butyl Ester | Carboxylic Acid Position | Enhances stability and bioavailability |

Biological Activities

Research indicates that compounds related to dihydroisoquinolines exhibit a variety of biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Interaction : Interaction studies have shown that this compound may bind to specific enzymes involved in metabolic pathways. This binding could influence enzyme activity and potentially lead to therapeutic applications.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Case Studies and Research Findings

Several studies have investigated the biological activities of related dihydroisoquinoline derivatives:

- A study published in MDPI highlighted that certain derivatives of dihydroisoquinolines exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance anticancer properties .

- Another research effort focused on the synthesis of dihydroisoquinoline derivatives and their subsequent testing against bacterial strains. The results indicated varying degrees of antimicrobial activity, with some compounds showing potent inhibition zones comparable to standard antibiotics .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The presence of functional groups may allow for competitive inhibition of enzymes critical for tumor growth or pathogen survival.

Q & A

Basic: What are the key synthetic routes for synthesizing tert-butyl 6-formyl-5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions starting with isoquinoline derivatives. Key steps include:

- Functionalization : Introduction of the formyl and hydroxyl groups via selective oxidation or substitution reactions under controlled pH and temperature .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites during intermediate steps, followed by acidic or catalytic removal .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate high-purity products .

Reference Compounds : Similar derivatives (e.g., tert-butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate) are synthesized via analogous pathways .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while microwave-assisted reactions reduce reaction time .

- Temperature Control : Lower temperatures (0–5°C) stabilize sensitive intermediates like aldehydes, minimizing side reactions .

Data Analysis : Reaction progress can be monitored via TLC or HPLC to adjust parameters in real time .

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., formyl at δ ~9.5–10 ppm) and confirm regiochemistry .

- X-ray Crystallography : SHELX programs resolve crystal structures, validating stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How should researchers design experiments to evaluate its biological activity?

Answer:

- Target Selection : Prioritize enzymes/receptors with known interactions with isoquinoline derivatives (e.g., kinases, GPCRs) .

- Assay Design : Use fluorescence-based in vitro assays (e.g., FRET for enzyme inhibition) and cell viability assays (MTT) for cytotoxicity screening .

- Controls : Include structurally related analogs (e.g., tert-butyl 6-amino derivatives) to assess specificity .

Advanced: What strategies are effective for developing structure-activity relationships (SAR)?

Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing formyl with amino or methoxy groups) to assess impact on bioactivity .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes with target proteins, guiding rational design .

Example : Fluorine substitution at position 7 enhances metabolic stability compared to methyl groups .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell lines) to verify results .

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) or compound purity .

- Cross-Validation : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities .

Advanced: What analytical techniques ensure purity and stability during long-term studies?

Answer:

- HPLC/LC-MS : Quantify impurities (<0.5%) and detect degradation products (e.g., hydrolyzed tert-butyl groups) .

- Stability Testing : Accelerated aging studies (40°C/75% RH) monitor degradation kinetics; use NMR to confirm structural integrity .

- Karl Fischer Titration : Measure residual water content, critical for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.